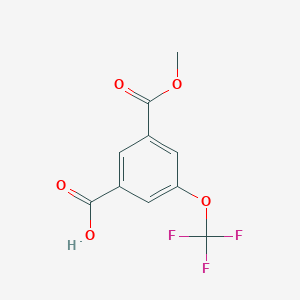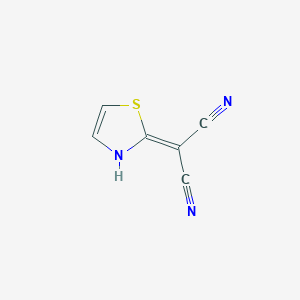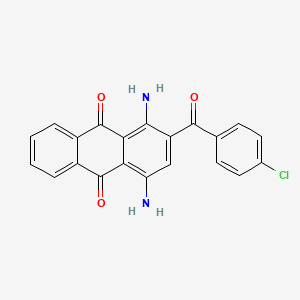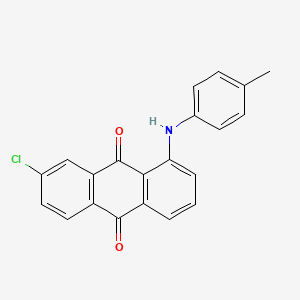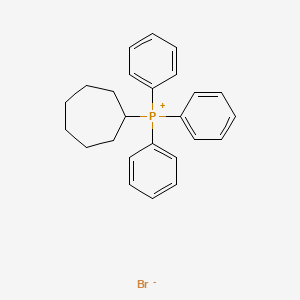
Cycloheptyltriphenylphosphonium bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cycloheptyltriphenylphosphonium bromide is an organic compound characterized by its white crystalline solid appearance. It is a stable compound at room temperature and is soluble in common organic solvents. This compound is widely used in organic synthesis and has various applications in different scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Cycloheptyltriphenylphosphonium bromide can be synthesized through the reaction of triphenylphosphine with cycloheptyl bromide. The reaction typically involves heating the reactants in an appropriate solvent under reflux conditions. The product is then purified through recrystallization.
Industrial Production Methods: In industrial settings, the synthesis of this compound follows similar principles but on a larger scale. The process involves the use of large reactors and continuous monitoring of reaction conditions to ensure high yield and purity. The product is then subjected to rigorous quality control measures before being packaged for distribution.
Analyse Chemischer Reaktionen
Types of Reactions: Cycloheptyltriphenylphosphonium bromide undergoes various chemical reactions, including:
Nucleophilic Substitution: It can participate in nucleophilic substitution reactions where the bromide ion is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.
Addition Reactions: It can also participate in addition reactions with various reagents.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other strong nucleophiles.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield a variety of substituted phosphonium salts, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.
Wissenschaftliche Forschungsanwendungen
Cycloheptyltriphenylphosphonium bromide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphonium ylides for Wittig reactions.
Biology: The compound is used in the study of biological systems, including enzyme inhibition and protein interactions.
Industry: this compound is used in the production of various chemicals and materials, including polymers and catalysts.
Wirkmechanismus
The mechanism by which cycloheptyltriphenylphosphonium bromide exerts its effects involves its interaction with specific molecular targets. The compound can act as a ligand, forming complexes with transition metals and other molecules. These interactions can influence various biochemical pathways and processes, including enzyme activity and signal transduction.
Vergleich Mit ähnlichen Verbindungen
Cycloheptyltriphenylphosphonium bromide can be compared with other similar compounds, such as:
Cyclopentyltriphenylphosphonium Bromide: Similar in structure but with a cyclopentyl group instead of a cycloheptyl group.
Heptyltriphenylphosphonium Bromide: Contains a heptyl group instead of a cycloheptyl group.
Vinyltriphenylphosphonium Bromide: Features a vinyl group in place of the cycloheptyl group.
Uniqueness: this compound is unique due to its specific cycloheptyl group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable in specific synthetic applications and research studies.
Eigenschaften
CAS-Nummer |
22836-06-2 |
|---|---|
Molekularformel |
C25H28BrP |
Molekulargewicht |
439.4 g/mol |
IUPAC-Name |
cycloheptyl(triphenyl)phosphanium;bromide |
InChI |
InChI=1S/C25H28P.BrH/c1-2-7-15-22(14-6-1)26(23-16-8-3-9-17-23,24-18-10-4-11-19-24)25-20-12-5-13-21-25;/h3-5,8-13,16-22H,1-2,6-7,14-15H2;1H/q+1;/p-1 |
InChI-Schlüssel |
IVUDTIKMCGGLAG-UHFFFAOYSA-M |
Kanonische SMILES |
C1CCCC(CC1)[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


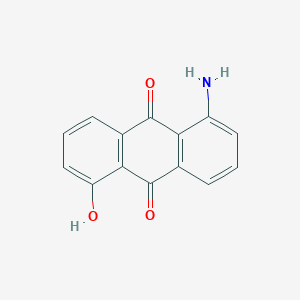

![1H-Pyrrolo[2,3-B]pyridine-5-carboxylic acid, 1-[tris(1-methylethyl)silyl]-](/img/structure/B13143182.png)
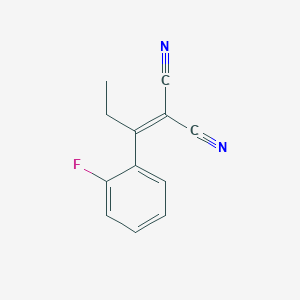
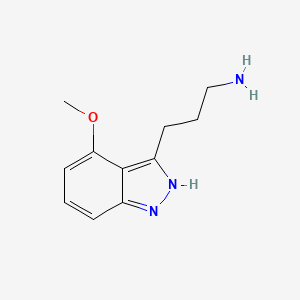
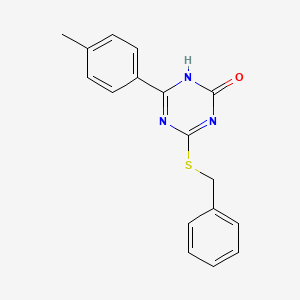

![7-Chloro-2,2-dimethyl-2H-pyrido[4,3-b][1,4]oxazin-3(4H)-one](/img/structure/B13143206.png)
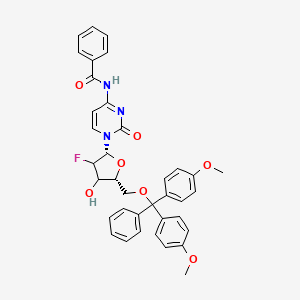
![1-[(3-Ethenylphenyl)methoxy]anthracene-9,10-dione](/img/structure/B13143235.png)
